DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including furan, oxadiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include the furan and oxadiazole derivatives. These intermediates are then subjected to a series of coupling reactions, often facilitated by catalysts such as palladium or copper, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.
Reduction: The oxadiazole ring can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxadiazole ring can produce 2-amino-5-(2-furyl)-1,3,4-oxadiazole.
Scientific Research Applications
Chemistry
In chemistry, DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its versatility makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The furan and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, influencing cellular signaling pathways. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-[({[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
DIETHYL 5-[(2-{[5-(2-FURYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to the presence of both furan and thiophene rings, which provide a distinct electronic structure and reactivity profile. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C19H19N3O7S2 |
---|---|
Molecular Weight |
465.5g/mol |
IUPAC Name |
diethyl 5-[[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C19H19N3O7S2/c1-4-26-17(24)13-10(3)14(18(25)27-5-2)31-16(13)20-12(23)9-30-19-22-21-15(29-19)11-7-6-8-28-11/h6-8H,4-5,9H2,1-3H3,(H,20,23) |
InChI Key |
JCPGBKSZJKNBHH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.